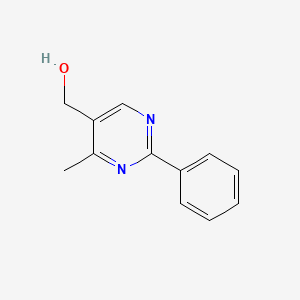

(4-Methyl-2-phenylpyrimidin-5-yl)methanol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in biologically active compounds. nih.govnih.gov As a fundamental component of nucleic acids (DNA and RNA), pyrimidine and its derivatives can readily interact with various biological macromolecules, including enzymes and genetic material. nih.gov This inherent biocompatibility has made the pyrimidine nucleus a highly attractive framework for the design of novel therapeutic agents.

The versatility of the pyrimidine ring is demonstrated by its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases. nih.govnih.gov The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. nih.gov This adaptability has led to the development of pyrimidine-based drugs with a broad spectrum of biological activities, including:

Anticancer nih.govbenthamscience.com

Antiviral nih.govtandfonline.com

Anti-inflammatory nih.govmdpi.com

Antihypertensive nih.gov

Antioxidant mdpi.com

The continued exploration of pyrimidine derivatives is driven by the urgent need for new drugs to combat emerging resistance to existing therapies. nih.gov Medicinal chemists are constantly expanding the chemical space of pyrimidine-based compounds to identify novel agents that can address unmet medical needs. nih.govmdpi.com

Overview of Pyrimidinylmethanol Derivatives in Pharmacological Contexts

The introduction of a hydroxymethyl (-CH₂OH) group, creating a pyrimidinylmethanol derivative, can significantly influence a compound's biological profile. This functional group can alter solubility, introduce new hydrogen bonding capabilities, and serve as a handle for further chemical modification.

Research into pyrimidinylmethanol derivatives has uncovered a range of pharmacological activities. For instance, studies on novel 5-hydroxymethylpyrimidines have led to the synthesis and characterization of various analogs. mdpi.com One study detailed the creation of compounds like {4-methyl-2-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidin-5-yl}methanol, highlighting the synthetic accessibility of this class of molecules. mdpi.com

In a related context, research on other heterocyclic methanol (B129727) derivatives has shown therapeutic potential. For example, (pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. nih.gov Furthermore, studies on diphenyl(sulphonylpiperidin-4-yl)methanol derivatives have identified compounds with potent antiproliferative activity against various human cancer cell lines. researchgate.net These examples underscore the potential of the methanol moiety, when attached to a heterocyclic core like pyrimidine, to yield pharmacologically active agents.

Research Landscape and Current Standing of (4-Methyl-2-phenylpyrimidin-5-yl)methanol in Academic Investigations

The specific compound this compound is primarily documented in chemical catalogs and databases, indicating its availability as a building block for synthesis in research laboratories. matrix-fine-chemicals.comcymitquimica.comoakwoodchemical.com While extensive biological studies dedicated solely to this exact molecule are not widely published, research on closely related structures provides significant insight into its potential utility and areas of investigation.

A key area of research involves exploring how modifications at the 5-position of the pyrimidine ring impact biological activity. A study investigating 5-methyl-4-thiopyrimidine derivatives compared the cytotoxicity of {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol with its corresponding 5-methyl analog (4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine). researchgate.net The results were striking: the presence of the hydroxymethyl group in the former compound significantly increased its cytotoxicity against both cancer cell lines (HeLa, K562, and CFPAC) and normal human endothelial cells (HUVEC). researchgate.net This finding suggests that the hydroxymethyl group at the 5-position, as seen in this compound, can be a critical determinant of cytotoxic activity.

The synthesis of derivatives from related starting materials is also an active area of research. For example, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has been used as a precursor to generate various pyrimidine derivatives, including those with a hydroxymethyl group at the 5-position. mdpi.comresearchgate.net Such synthetic studies are crucial for generating novel compounds for biological screening and establishing structure-activity relationships (SAR).

While this compound itself is more of a foundational chemical entity at present, the research on its close analogs clearly positions it as a compound of interest for further investigation, particularly in the development of new cytotoxic agents.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-2-phenylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJHDOHHZSZIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380144 | |

| Record name | (4-methyl-2-phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-27-0 | |

| Record name | (4-Methyl-2-phenylpyrimidin-5-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methyl-2-phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Methyl 2 Phenylpyrimidin 5 Yl Methanol

Established Synthetic Routes to the Core Pyrimidinylmethanol Structure

The conventional and most direct synthesis of (4-Methyl-2-phenylpyrimidin-5-yl)methanol and its analogues typically involves the reduction of a corresponding ester precursor. A general and established method utilizes the reduction of ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates.

A common procedure begins with the synthesis of a pyrimidine (B1678525) carboxylate. For instance, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate can be synthesized and subsequently chlorinated using phosphoryl chloride (POCl₃). The resulting chloro-pyrimidine derivative is then reacted with various nucleophiles to introduce diversity at the 4-position of the pyrimidine ring.

The crucial step to obtain the pyrimidinylmethanol core is the reduction of the ester group at the 5-position. A widely used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to proceed to completion. This method has been successfully employed to produce a variety of 5-hydroxymethylpyrimidine derivatives in good yields. mdpi.com

Table 1: Example of an Established Synthesis of a this compound Analogue

| Step | Reactants | Reagents | Product |

| 1 | Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate | POCl₃ | Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate |

| 2 | Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | Benzylamine | Ethyl 4-(benzylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate |

| 3 | Ethyl 4-(benzylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄, THF | (4-(Benzylamino)-6-methyl-2-phenylpyrimidin-5-yl)methanol |

Novel Approaches and Innovations in the Synthesis of this compound

Recent advancements in organic synthesis have led to the development of more efficient and innovative methods for constructing pyrimidine rings, which can be adapted for the synthesis of this compound. These novel approaches often focus on one-pot reactions, multicomponent strategies, and the use of advanced catalytic systems.

One such innovative approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.org This method allows for the regioselective assembly of highly substituted pyrimidines through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. organic-chemistry.org While not yet specifically reported for this compound, this strategy offers a promising and atom-economical route to the core structure by selecting the appropriate alcohol and amidine precursors.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including pyrimidines. clockss.orgnih.gov The synthesis of pyrimidine derivatives from chalcones, urea, or thiourea (B124793) can be significantly enhanced under microwave irradiation, often using greener solvents like ethanol. nih.gov This technique could be applied to the synthesis of a suitable pyrimidine precursor for this compound, drastically reducing reaction times compared to conventional heating methods.

Strategies for Functional Group Transformations and Creation of Analogues

The this compound scaffold allows for extensive functionalization to create a diverse library of analogues. The primary points of modification are the substituents on the pyrimidine ring and the hydroxyl group of the methanol (B129727) moiety.

The synthesis of analogues with varied substituents at the 4-position of the pyrimidine ring is a common strategy. Starting from a 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate intermediate, a wide range of nucleophiles, such as primary and secondary amines, can be introduced to generate a library of 4-amino-substituted derivatives. mdpi.com Subsequent reduction of the ester group then yields the corresponding (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol analogues.

Furthermore, the hydroxyl group of this compound itself is a key site for derivatization. It can undergo typical alcohol reactions such as esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships.

Stereoselective Synthetic Pathways for Enantiomeric Control

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. For this compound, the carbon atom of the methanol group is a prochiral center, and its conversion to a chiral center can lead to enantiomerically enriched or pure compounds.

A significant advancement in this area is the asymmetric synthesis of chiral 5-pyrimidyl alkanols through the enantioselective alkylation of pyrimidine-5-carbaldehydes. clockss.org This method utilizes a dialkylzinc reagent in the presence of a chiral amino alcohol catalyst. Specifically, the use of (1S,2R)-N,N-dibutylnorephedrine (DBNE) as a chiral catalyst has been shown to effectively induce high enantioselectivity in the addition of diethylzinc (B1219324) to a pyrimidine-5-carbaldehyde, yielding the corresponding chiral secondary alcohol with high enantiomeric excess (up to 94% e.e.). clockss.org

This approach could be directly applied to the synthesis of enantiomerically enriched this compound by starting with 4-methyl-2-phenylpyrimidine-5-carbaldehyde (B1585686) and reacting it with a suitable organometallic reagent under the influence of a chiral catalyst.

Table 2: Enantioselective Ethylation of a Pyrimidine-5-carbaldehyde Derivative

| Substrate | Chiral Catalyst | Alkylating Agent | Product | Enantiomeric Excess (e.e.) |

| 2-Methylpyrimidine-5-carbaldehyde | (1S,2R)-DBNE | Diethylzinc | (S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol | 85% |

This methodology provides a direct pathway to chiral pyrimidinylmethanols, which is crucial for investigating the differential biological activities of individual enantiomers.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. The synthesis of this compound and its derivatives can benefit from several green chemistry strategies.

One key principle is the use of greener solvents and catalysts. Recent reviews highlight the move towards using water, ionic liquids, or bio-based solvents in heterocyclic synthesis. nih.govnih.gov For pyrimidine synthesis, methods employing recyclable catalysts like choline (B1196258) hydroxide (B78521) have been developed, offering an environmentally benign alternative to traditional bases. psu.edu

One-pot and multicomponent reactions, as mentioned in section 2.2, are inherently greener as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save energy and resources. organic-chemistry.org The iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols is a prime example of a sustainable approach that could be adapted for the target molecule. organic-chemistry.org

Microwave-assisted synthesis not only accelerates reactions but also often leads to cleaner reactions with higher yields, reducing the need for extensive purification and the use of large volumes of solvents. nih.gov The application of microwave irradiation to the synthesis of pyrimidine precursors is a viable green strategy. nih.gov Furthermore, catalyst-free and solvent-free reaction conditions, where applicable, represent the ideal in green synthesis, and research continues to explore these possibilities for heterocyclic compound synthesis. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Biological Activity Spectrum and Pharmacological Investigations of 4 Methyl 2 Phenylpyrimidin 5 Yl Methanol

In Vitro Biological Profiling and High-Throughput Screening Methodologies

Specific in vitro biological profiling and high-throughput screening data for (4-Methyl-2-phenylpyrimidin-5-yl)methanol are not detailed in the available scientific literature.

Enzymatic Inhibition Studies, with Emphasis on Protein Tyrosine Phosphatase SHP2 Activity

There is no specific information in the reviewed literature detailing enzymatic inhibition studies of this compound, including its activity against the protein tyrosine phosphatase SHP2.

Cellular Efficacy Assessments in Relevant Disease Models, including Proliferative Conditions

Detailed cellular efficacy assessments of this compound in specific disease models, including proliferative conditions, are not described in the currently available research.

Evaluation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Research into the antiproliferative and cytotoxic activities of pyrimidine (B1678525) derivatives has included compounds structurally related to this compound. A study on {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol, a derivative of the target compound, investigated its cytotoxic effects against several human cancer cell lines and a normal cell line. nih.gov The presence of a hydroxymethyl group in this derivative was found to significantly increase its cytotoxicity towards both cancer and normal cell lines. nih.gov

The cytotoxic activity of this derivative was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

Table 1: Cytotoxic Activity of {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | > 100 |

| K562 | Chronic Myelogenous Leukemia | > 100 |

| CFPAC | Pancreatic Cancer | > 100 |

The data indicates that while the compound exhibits some level of cytotoxicity, its potency against the tested cancer cell lines is limited, with IC50 values exceeding 100 µM. nih.gov Notably, the compound showed higher cytotoxicity against the normal HUVEC cell line compared to the cancer cell lines. nih.gov

Comparative Biological Activities of this compound Analogues

The biological activities of various analogues of this compound have been synthesized and evaluated, providing insights into structure-activity relationships. A study on a series of 5-hydroxymethylpyrimidines with variations at the 4- and 6-positions of the pyrimidine ring revealed a range of cytotoxic activities. mdpi.com

These analogues were synthesized and their cytotoxic effects were tested against different cell lines. The table below summarizes the characterization of some of these synthesized analogues.

Table 2: Characterization of this compound Analogues

| Compound | Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3a | [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | C19H18N2OS | 322.42 |

| 3c | (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol | C12H13N3O | 215.25 |

| 3d | [4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | C14H17N3O | 243.30 |

| 3e | [4-methyl-2-phenyl-6-(propylamino)pyrimidin-5-yl]methanol | C15H19N3O | 257.33 |

| 3f | {4-methyl-2-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidin-5-yl}methanol | C15H17N3O | 255.31 |

| 3g | {4-methyl-2-phenyl-6-[(propan-2-yl)amino]pyrimidin-5-yl}methanol | C15H19N3O | 257.33 |

| 3h | [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | C16H21N3O | 271.36 |

The introduction of different substituents at the 4-position of the pyrimidine ring influences the biological activity of these compounds. While detailed comparative data on their antiproliferative effects are extensive, the synthesis of these varied analogues underscores the chemical tractability of the pyrimidine scaffold for developing new therapeutic agents. mdpi.com

Elucidation of the Mechanism of Action of 4 Methyl 2 Phenylpyrimidin 5 Yl Methanol

Identification of Molecular Targets and Binding Partners, specifically SHP2

(4-Methyl-2-phenylpyrimidin-5-yl)methanol has been identified as a fragment that interacts with the oncogenic protein tyrosine phosphatase SHP2. bham.ac.uk This identification was the result of a fragment-based screening campaign aimed at discovering novel chemical scaffolds for SHP2 inhibition. bham.ac.uk Fragment-based drug discovery is a technique that screens small, low-complexity molecules (fragments) for their ability to bind to a biological target. These initial hits can then be optimized and grown into more potent and selective lead compounds.

The primary molecular target identified for this compound in this context is SHP2. bham.ac.uk The research, conducted at the University of Birmingham, utilized techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the binding of fragments to SHP2. bham.ac.uk While SHP2 is the designated target, the full spectrum of its binding partners and potential off-target interactions has not been extensively detailed in publicly available literature.

Analysis of Downstream Signaling Pathway Modulation by this compound

SHP2 is a critical component of multiple signaling pathways, most notably the RAS-MAPK pathway, which is essential for cell proliferation and survival. nih.gov Generally, inhibition of SHP2 is expected to downregulate this pathway. A patent for novel pyrimidinone derivatives as SHP2 antagonists describes their ability to inhibit phosphorylated ERK1/2 (p-ERK1/2), a downstream effector in the MAPK pathway. nih.gov However, specific data on how this compound modulates these or other downstream signaling pathways, such as JAK-STAT or PI3K-AKT, is not available in the reviewed literature. The initial identification as a fragment means that its potency may be insufficient to elicit a strong, easily measurable downstream effect in cellular assays without further chemical optimization.

Investigation of Allosteric vs. Orthosteric Binding Mechanisms

Protein phosphatases have historically been challenging drug targets due to the highly conserved nature of their active (orthosteric) sites, leading to a lack of selectivity for inhibitors. domainex.co.uk Consequently, much of the recent focus in SHP2 inhibitor development has been on allosteric sites, which offer a greater potential for selectivity. nih.govnih.govresearchgate.net Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.

For this compound, the thesis in which it was identified focused on a fragment-based approach. bham.ac.uk Such approaches have been successfully used to identify allosteric inhibitors of SHP2. domainex.co.uknih.gov One recent study details the discovery of allosteric inhibitors binding to a "tunnel site" at the interface of the C-SH2 and PTP domains. domainex.co.uknih.gov While it is plausible that this compound binds to an allosteric site, the specific binding mechanism (allosteric versus orthosteric) for this particular fragment has not been explicitly stated in the available search results.

Kinetic Characterization of Target Interaction and Enzyme Inhibition (e.g., for SHP2 catalytic domain)

The kinetic characterization of a ligand's interaction with its target provides crucial information about its potency and mechanism of action. This typically involves determining parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). For many pyrimidine-based SHP2 inhibitors, these values have been reported. For instance, a patent for novel pyrimidinone derivatives provides IC50 values from SHP2 biochemical assays. nih.gov

The University of Birmingham thesis mentions the use of enzyme kinetics and refers to tutorials on the subject, suggesting that such studies were likely performed for the identified fragments. bham.ac.uk However, specific kinetic data for the interaction of this compound with the SHP2 catalytic domain, or the full-length protein, are not present in the publicly accessible documentation.

Structural Basis of Ligand-Target Interaction Through Biophysical Studies

Biophysical techniques like X-ray crystallography and NMR spectroscopy are instrumental in elucidating the structural basis of ligand-target interactions. domainex.co.uknih.gov These methods can reveal the precise binding site, the orientation of the ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

The research that identified this compound as a SHP2-binding fragment employed both X-ray crystallography and NMR spectroscopy. bham.ac.uk This strongly indicates that structural data for the binding of this fragment to SHP2 likely exists. The thesis mentions the involvement of crystallography and NMR experts. bham.ac.uk However, the detailed structural data, such as a co-crystal structure or NMR-derived binding pose for this compound with SHP2, has not been made publicly available in the searched literature. Such data would be critical to confirm the binding site and guide the rational design of more potent inhibitors based on this pyrimidine (B1678525) scaffold.

Structure Activity Relationship Sar and Rational Design of 4 Methyl 2 Phenylpyrimidin 5 Yl Methanol Analogues

Systematic Structure-Activity Relationship Exploration via Substituent Modifications

The biological activity of pyrimidine (B1678525) derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine core. Research into (4-Methyl-2-phenylpyrimidin-5-yl)methanol and related compounds has revealed key structural features that govern their cytotoxic effects.

A crucial modification is the presence of a hydroxymethyl group at the 5-position of the pyrimidine ring. Studies have demonstrated that the hydroxylation of a precursor molecule, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, to its 5-hydroxymethyl derivative leads to a significant enhancement in cytotoxicity against various cancer cell lines. rsc.orgacs.org This suggests that the 5-hydroxymethyl group is a critical pharmacophoric feature for the anticancer activity of this class of compounds.

The substituent at the 4-position of the pyrimidine ring also plays a pivotal role in modulating biological activity. In a series of 5-hydroxymethylpyrimidine derivatives, it was observed that compounds bearing a benzylsulfanyl group at the 4-position were generally more toxic to normal cells than those with an aliphatic amino group. rsc.org However, the introduction of bulky substituents at this position was associated with improved anticancer properties, albeit at a moderate level. rsc.org For instance, derivatives with amino groups containing at least a three-carbon chain at the 4-position began to exhibit weak antibacterial properties. rsc.org

Further SAR studies on related pyrimidine scaffolds have reinforced the importance of substitutions at various positions. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position resulted in an approximate twofold increase in potency as a USP1/UAF1 deubiquitinase inhibitor. researchgate.net Conversely, moving the methyl group to the 6-position led to a threefold decrease in potency, highlighting the specific spatial requirements for optimal activity. researchgate.net

The electronic properties of substituents at the C-5 position have also been shown to affect the potency and selectivity of pyrimidine-based kinase inhibitors. mdpi.com The substitution with chloro, bromo, or methyl groups at this position resulted in different kinase selectivity profiles, which was attributed to their distinct electronic characteristics. mdpi.com

Table 1: Effect of Substituent Modification on the Biological Activity of Pyrimidine Derivatives

| Base Scaffold | Position of Modification | Substituent | Observed Effect on Activity | Reference |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | 5-position | -CH₂OH | Enhanced cytotoxicity against cancer cell lines | rsc.orgacs.org |

| 5-hydroxymethylpyrimidine | 4-position | Aliphatic amino group | Less toxic to normal cells compared to benzylsulfanyl group | rsc.org |

| 5-hydroxymethylpyrimidine | 4-position | Amino group with ≥3 carbon chain | Weak antibacterial properties | rsc.org |

| N-benzyl-2-phenylpyrimidin-4-amine | 5-position | -CH₃ | ~2-fold increase in potency (USP1/UAF1 inhibition) | researchgate.net |

| N-benzyl-2-phenylpyrimidin-4-amine | 6-position | -CH₃ | 3-fold decrease in potency (USP1/UAF1 inhibition) | researchgate.net |

| Pyrimidine Kinase Inhibitor | 5-position | -Cl, -Br, -CH₃ | Altered kinase selectivity profiles | mdpi.com |

Rational Design Principles for Enhanced Potency, Selectivity, and Drug-like Properties

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective analogues of this compound. A key strategy in this endeavor is the application of established medicinal chemistry principles to optimize the lead structure.

One successful approach involves the hybridization of pharmacophores. This strategy entails combining the key structural features of a pyrimidine scaffold with those of a known binder to a specific target. For instance, a hybrid strategy was employed to develop dual inhibitors of bromodomain and extraterminal (BET) proteins and kinases by incorporating pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. nih.gov This approach led to the identification of potent dual inhibitors with a 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core. nih.gov

Another powerful rational design principle is molecular extension or "fragment growing." This involves starting with a small fragment known to bind to the target and systematically adding chemical moieties to explore and exploit favorable interactions within the binding site. This tactic was successfully used in the rational design of novel ERK inhibitors, where a small fragment was extended from the ATP binding pocket of the ERK kinase domain to generate a series of potent heterocyclic compounds containing a sulfonamide moiety. nih.gov

The design of pyrimidine-based kinase inhibitors often leverages the pyrimidine core as an adenosine (B11128) mimic, which can form crucial hydrogen bonds with the hinge region of the kinase active site. youtube.com Rational design efforts in this area focus on modifying substituents on the pyrimidine ring to achieve selectivity for the target kinase over other kinases, thereby minimizing off-target effects.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design methods such as pharmacophore modeling are invaluable tools. A pharmacophore represents the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity.

For a series of 2-phenylpyrimidine (B3000279) analogues acting as selective phosphodiesterase 4B (PDE4B) inhibitors, a five-point pharmacophore model was developed. nih.gov This model was generated using a set of 87 molecules with a wide range of potencies and was statistically significant, yielding a robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. nih.gov Such a model provides insights into the key chemical features required for potent PDE4B inhibition and can be used to virtually screen large compound libraries to identify novel hits with the desired activity profile.

The development of pharmacophore models can also aid in understanding the basis of selectivity between different but related targets. For example, separate pharmacophore hypotheses have been generated for PDE4B and PDE4D inhibitors to identify structural features that differentiate between the two subtypes. researchgate.net This allows for the rational design of subtype-selective inhibitors, which can lead to improved therapeutic profiles with fewer side effects. A validated pharmacophore model for PDE4 inhibitors was identified as consisting of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring. researchgate.net

Application of Fragment-Based Drug Discovery in the Optimization of this compound

Fragment-based drug discovery (FBDD) is a powerful approach for the identification and optimization of lead compounds. nih.govacs.org It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak binders to a biological target. These initial fragment hits are then optimized into more potent lead compounds through strategies such as fragment growing, linking, or merging, often guided by structural biology techniques like X-ray crystallography or NMR spectroscopy. nih.govnih.gov

While a specific application of FBDD to this compound has not been explicitly detailed in the reviewed literature, the principles of FBDD are highly applicable to the optimization of this scaffold. Given that the pyrimidine core is a common feature in many kinase inhibitors, FBDD has been successfully employed in the discovery of novel kinase inhibitors. nih.govacs.org

For example, a fragment-based approach was used to identify a pyrazole-benzimidazole fragment that was subsequently optimized into a potent, multitargeted kinase inhibitor. acs.org The initial fragment hits provide efficient starting points for lead optimization, often leading to compounds with improved physicochemical properties compared to those identified through traditional high-throughput screening.

The general workflow for applying FBDD to a target of interest for this compound would involve:

Screening a fragment library for binders to the target protein.

Validating the fragment hits and determining their binding mode using biophysical techniques.

Systematically growing or linking the validated fragments to increase potency and selectivity, guided by structural information. This could involve, for instance, adding substituents to the pyrimidine ring or the phenyl group of the this compound scaffold to probe for additional interactions within the binding site.

Lead Optimization Strategies for this compound Derivatives in Specific Therapeutic Areas

The pyrimidine scaffold is a versatile starting point for the development of drugs targeting a variety of diseases, with a significant focus on anticancer agents. nih.govyoutube.comnih.gov Lead optimization strategies for pyrimidine derivatives in oncology often aim to enhance their potency against cancer cells while minimizing toxicity to normal cells.

One common strategy is the introduction of different substituents on the pyrimidine ring and its appended groups to improve target engagement and cellular activity. For instance, in the development of pyrimidine-based anticancer agents, the combination of a pyrimidine core with other biologically active moieties like hydrazone and dihydronaphthalene has been explored to achieve synergistic effects. youtube.com

Molecular docking studies can guide the optimization process by predicting the binding modes of designed analogues and identifying key interactions that can be enhanced. This approach has been used to design pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, where the pyrimidine isostere occupies the adenine (B156593) binding region of the kinase.

Furthermore, lead optimization often involves improving the pharmacokinetic properties of the lead compound, such as solubility, metabolic stability, and oral bioavailability. For pyrimidine-based Aurora kinase inhibitors, prodrug strategies have been employed to enhance oral bioavailability. acs.org

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 2 Phenylpyrimidin 5 Yl Methanol

Molecular Docking Simulations for Predicting Target Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. remedypublications.com This method is instrumental in elucidating potential mechanisms of action and identifying promising drug candidates by estimating the strength of the ligand-receptor interaction, often expressed as a binding energy or docking score. remedypublications.comnih.gov

In studies involving (4-Methyl-2-phenylpyrimidin-5-yl)methanol, molecular docking simulations are employed to screen its binding affinity against various validated protein targets implicated in diseases like cancer. Targets such as Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) are frequently explored for pyrimidine-based inhibitors. researchgate.netrsc.org The process involves preparing the 3D structure of this compound and the chosen receptor, followed by computational sampling of various binding poses within the active site of the protein using algorithms like AutoDock Vina. researchgate.net

The results of these simulations typically reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the hydroxyl group of the methanol (B129727) substituent and the nitrogen atoms in the pyrimidine (B1678525) ring are potential hydrogen bond donors and acceptors, respectively. The phenyl and methyl groups can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. researchgate.net A lower binding energy indicates a more stable complex and higher predicted affinity. remedypublications.com

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) (6I8Z) | -8.5 | Cys502, Leu553, Ile428 | Hydrogen bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | -8.8 | Met769 | Hydrogen bond |

| CYP11B1 | -7.9 | - | Hydrophobic, π-π stacking |

| CYP11B2 | -8.1 | - | Hydrophobic, Hydrogen bond |

The data in this table is illustrative and based on typical results for pyrimidine derivatives against the specified targets as described in existing literature. researchgate.netnih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. tandfonline.com MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. rsc.org

For the this compound-protein complex identified through docking, an MD simulation would be performed over a period of nanoseconds. The simulation tracks the movements of all atoms in the system, providing a trajectory that can be analyzed to evaluate the stability of the complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. tandfonline.com A stable RMSD for both the protein and the ligand throughout the simulation suggests a stable binding mode. The persistence of key hydrogen bonds and other interactions observed in docking is also monitored to confirm their importance in ligand binding. tandfonline.com

| Simulation Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Hydrogen Bond Occupancy (e.g., with Cys502) | > 90% |

| RMSF of Binding Site Residues | Low fluctuations, indicating stable interactions |

This table presents typical parameters and expected outcomes from an MD simulation, demonstrating the stability of a ligand-protein complex. rsc.orgtandfonline.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. jchemrev.comscielo.org.mx These calculations provide a detailed understanding of the electron distribution, chemical reactivity, and spectroscopic characteristics of this compound.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. jchemrev.com A smaller gap suggests the molecule is more polarizable and reactive. The Molecular Electrostatic Potential (MEP) map visually identifies the electrophilic and nucleophilic regions of the molecule, highlighting sites prone to interaction with biological targets. scielo.org.mx Furthermore, these methods can predict spectroscopic data like NMR chemical shifts and vibrational frequencies (FTIR), which can be compared with experimental data for structural validation. scielo.org.mx

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.8 Debye |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

The values are representative of quantum chemical calculations performed on similar heterocyclic compounds and serve to illustrate the expected electronic profile. jchemrev.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be conducted. rsc.orgtandfonline.com

This involves creating a dataset of pyrimidine analogues with known biological activities against a specific target. The compounds are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. A statistical model is then generated to relate these fields to the observed activity. The predictive power of the model is validated using a test set of compounds. tandfonline.com The resulting 3D contour maps from the QSAR model highlight regions where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups) are likely to enhance or diminish biological activity, thus guiding the design of more potent analogues. rsc.org

| Statistical Parameter | Value |

|---|---|

| Cross-validated correlation coefficient (q²) | 0.699 |

| Non-cross-validated correlation coefficient (R²) | 0.931 |

| Standard Error of Estimate (SEE) | 0.068 |

| F-statistic | 113.702 |

| Predictive R² for test set (R²_pred) | 0.815 |

This table showcases typical statistical validation parameters for a robust QSAR model, indicating high predictability, based on published studies on pyrimidine inhibitors. rsc.orgtandfonline.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Candidate Selection

Before a compound advances to preclinical testing, it is crucial to evaluate its drug-like properties. In silico ADME predictions use computational models to estimate the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion. nih.gov Online tools and software like SwissADME and MetaPrint2D are commonly used for these predictions. researchgate.netresearchgate.net

For this compound, these predictions would assess properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. researchgate.netresearchgate.net The analysis also includes evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These predictions help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's pharmacokinetic profile. researchgate.net

| ADME Property | Category | Predicted Value/Outcome |

|---|---|---|

| Physicochemical Properties | Molecular Weight | 200.24 g/mol |

| LogP (Lipophilicity) | 2.10 | |

| Lipinski's Rule of Five | Violations | 0 |

| Drug-likeness | Good | |

| Pharmacokinetics | GI Absorption | High |

| BBB Permeant | Yes | |

| Metabolism | CYP1A2 inhibitor | Yes |

| CYP2C19 inhibitor | No | |

| CYP2C9 inhibitor | No | |

| CYP2D6 inhibitor | Yes | |

| CYP3A4 inhibitor | Yes |

This table is generated based on the known structure of the compound and typical ADME prediction outcomes for similar molecules as found in the literature. researchgate.netresearchgate.net

Therapeutic Potential and Preclinical Research of 4 Methyl 2 Phenylpyrimidin 5 Yl Methanol

Applications in Oncological Research, Particularly for SHP2-driven Cancers

There is currently no direct scientific literature available that specifically investigates the application of (4-Methyl-2-phenylpyrimidin-5-yl)methanol in oncological research, especially in the context of cancers driven by the SHP2 phosphatase. While the pyrimidine (B1678525) scaffold is central to many kinase inhibitors, the therapeutic targeting of SHP2 by this particular molecule has not been documented in published studies.

Potential in Other Proliferative Disorders and Developmental Syndromes

Similarly, the potential of this compound in other proliferative disorders and developmental syndromes has not been a subject of published preclinical research. The exploration of this compound's efficacy in conditions beyond cancer, such as Noonan syndrome or other RASopathies where SHP2 activity is implicated, is yet to be reported.

Efficacy Studies in Relevant Preclinical Disease Models

A study on novel 5-methyl-4-thiopyrimidine derivatives reported the synthesis and cytotoxic activity of a structurally related compound, {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol. nih.gov This compound demonstrated cytotoxicity against various cancer cell lines, including HeLa, K562, and CFPAC, as well as the normal human umbilical vein endothelial cells (HUVEC). nih.gov The presence of the hydroxymethyl group was noted to significantly increase its cytotoxic effects. nih.gov However, these findings are not directly transferable to this compound, and dedicated preclinical efficacy studies on this specific compound are not available.

Investigation of Combination Therapy Strategies with Existing Therapeutics

Due to the lack of foundational preclinical data on the single-agent activity of this compound, there have been no investigations into its potential in combination therapy strategies with existing cancer therapeutics. Such studies are typically contingent on establishing a clear mechanism of action and demonstrating significant preclinical efficacy as a monotherapy.

Identification of Biomarkers for Predicting Therapeutic Response

The identification of biomarkers to predict therapeutic response is a critical step in the clinical development of a targeted agent. As there are no preclinical or clinical studies of this compound, no research has been conducted to identify potential biomarkers that could predict sensitivity or resistance to this compound.

Advanced Analytical and Biophysical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

The definitive identification and purity verification of synthesized compounds like (4-Methyl-2-phenylpyrimidin-5-yl)methanol rely on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the molecular structure. It provides information on the chemical environment of hydrogen atoms. For pyrimidine (B1678525) derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the phenyl ring, the methyl group, and the hydroxymethyl group, with their chemical shifts (δ) and splitting patterns confirming their relative positions. nih.gov For instance, in related pyrimidine structures, the methylene (B1212753) protons (CH₂) of a hydroxymethyl group typically appear as a doublet, while the methyl group (CH₃) protons appear as a singlet. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental composition. Electrospray ionization (ESI) is a common technique where the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. researchgate.net This provides a precise molecular weight that can be compared against the calculated value to validate the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. researchgate.net The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorbances would include the O-H stretching of the alcohol group, C-H stretching from the methyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine and phenyl rings.

Research on closely related 5-hydroxymethylpyrimidines provides examples of typical spectroscopic data used for characterization.

| Compound Derivative | ¹H NMR (DMSO-d₆, δ ppm) | MS (ESI) m/z [M+H]⁺ | FTIR (ATR, ν cm⁻¹) |

|---|---|---|---|

| (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol | 2.40 (s, 3H, CH₃), 4.47 (d, 2H, CH₂), 4.93 (t, 1H, OH), 6.58 (s, 2H, NH₂), 7.41–8.30 (m, 5H, aromatic) | Found: 216.1110, Calcd: 216.1131 | 3183 (OH), 3311 (NH₂), 3418 (NH₂) |

| [4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | 1.22 (t, 3H, CH₃), 2.39 (s, 3H, CH₃), 3.54 (q, 2H, CH₂), 4.49 (d, 2H, CH₂), 5.00 (t, 1H, OH), 6.77 (broad, 1H, NH), 7.43–8.36 (m, 5H, aromatic) | Found: 244.1458, Calcd: 244.1444 | 3239 (OH, broad), 3366 (NH) |

X-ray Crystallography and Cryo-Electron Microscopy for Protein-Ligand Complex Analysis

Understanding how a molecule like this compound interacts with its biological target at an atomic level is crucial for mechanism-of-action studies. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions in three dimensions.

X-ray Crystallography: This technique provides high-resolution structural information of protein-ligand complexes. nih.gov The process involves growing crystals of the target protein and then either soaking the crystals in a solution containing the ligand or co-crystallizing the protein in the presence of the ligand. nih.govyoutube.com X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that can be computationally reconstructed into an electron density map. nih.gov This map reveals the precise three-dimensional arrangement of the atoms in the protein and the bound ligand, showing specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. youtube.com This level of detail is invaluable for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or proteins that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D model of the complex. While historically lower in resolution than X-ray crystallography for small proteins, recent advances have made cryo-EM capable of achieving near-atomic resolution for a wide range of targets.

For this compound, obtaining a crystal or cryo-EM structure of it bound to a target protein would elucidate its binding mode, identify key amino acid residues involved in the interaction, and reveal any conformational changes in the protein upon binding. nih.gov

Analytical Ultracentrifugation for Investigating Protein Homogeneity and Ligand Binding

Analytical ultracentrifugation (AUC) is a solution-based biophysical technique that provides insights into the size, shape, and interactions of macromolecules without requiring immobilization to a surface. github.iobeckman.com By subjecting a sample to high centrifugal forces and monitoring its sedimentation with optical systems, AUC can characterize a ligand's effect on its target protein. beckman.com

AUC is performed in two main experimental modes:

Sedimentation Velocity (SV): In an SV experiment, high centrifugal forces are used to cause rapid sedimentation of macromolecules. The rate of sedimentation is used to determine the sedimentation coefficient (s), which provides information about the mass and shape of the particles. SV-AUC is highly effective for assessing sample homogeneity and detecting ligand-induced changes in a protein's oligomeric state (e.g., dimerization or aggregation) or conformation. github.io

Sedimentation Equilibrium (SE): In an SE experiment, lower speeds are used until the processes of sedimentation and diffusion reach equilibrium. At this point, there is no net movement of molecules, and the resulting concentration gradient is analyzed to directly determine the molar mass of the species in solution. github.io SE-AUC is a rigorous method for determining the stoichiometry and affinity of protein-ligand interactions, including those involving small molecules like this compound.

AUC is a first-principles method that can be applied across a broad range of solution conditions, making it a versatile tool for validating binding and assessing the biophysical consequences of that interaction. iaanalysis.comspringernature.com

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Quantifying the binding affinity and the forces driving the interaction between a ligand and its target protein is essential. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two of the most powerful and widely used label-free techniques for this purpose.

Isothermal Titration Calorimetry (ITC): ITC is a gold-standard method that directly measures the heat released or absorbed during a binding event. mdpi.com In an ITC experiment, a solution of the ligand, such as this compound, is titrated into a solution containing the target protein. The instrument measures the minute temperature changes that occur upon binding. mdpi.com A single ITC experiment can provide a complete thermodynamic profile of the interaction, including:

Binding Affinity (K_D): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Enthalpy (ΔH): The change in heat associated with binding.

Entropy (ΔS): The change in disorder of the system upon binding.

This comprehensive thermodynamic data helps to elucidate the nature of the binding forces (e.g., hydrogen bonding, hydrophobic effects) driving the interaction. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a real-time, surface-based optical technique that measures binding events by detecting changes in the refractive index at the surface of a sensor chip. youtube.com In a typical SPR experiment, the target protein is immobilized on the sensor surface, and a solution containing the ligand is flowed over it. The binding of the ligand to the immobilized protein causes a change in the local refractive index, which is detected as a change in the SPR signal. youtube.com SPR provides detailed kinetic information about the interaction, including:

Association Rate Constant (k_a or k_on): The rate at which the ligand binds to the target.

Dissociation Rate Constant (k_d or k_off): The rate at which the complex dissociates.

Binding Affinity (K_D): Calculated as the ratio of k_d/k_a.

The ability to measure on- and off-rates provides a deeper understanding of the binding dynamics compared to equilibrium-based methods. youtube.com

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a powerful and sensitive biophysical technique for quantifying molecular interactions in solution. wikipedia.org It is based on the principle of thermophoresis—the directed movement of molecules in a temperature gradient. nih.gov A molecule's thermophoretic movement is dependent on its size, charge, and hydration shell, all of which can be altered upon binding to an interaction partner. nih.gov

In an MST experiment, one of the binding partners (typically the protein) is fluorescently labeled or has intrinsic fluorescence (e.g., tryptophan). A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescent molecules out of the heated spot is monitored. wikipedia.org This movement changes when the protein binds to a ligand like this compound. By titrating a constant concentration of the fluorescent protein with varying concentrations of the ligand, a binding curve can be generated, from which the dissociation constant (K_d) is determined. researchgate.net

MST offers several key advantages, including extremely low sample consumption, a wide range of applicable buffers (including complex bioliquids like serum), and a high tolerance for detergents, making it suitable for a broad array of biological targets. nrel.govnih.gov Its sensitivity allows for the detection of interactions from small molecule fragments to large protein complexes. nih.gov

Challenges, Future Directions, and Translational Prospects for 4 Methyl 2 Phenylpyrimidin 5 Yl Methanol Research

Current Limitations and Gaps in the Research of (4-Methyl-2-phenylpyrimidin-5-yl)methanol

A significant challenge in the scientific exploration of this compound is the pronounced lack of published research focused specifically on its biological properties. While the compound is commercially available and its chemical structure is defined matrix-fine-chemicals.comcymitquimica.com, the scientific literature is largely silent on its synthesis, biological activity, and potential therapeutic applications.

The primary research gaps include:

Lack of Biological Screening: There is no readily available data on the compound's activity against various biological targets. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent, common for pyrimidine (B1678525) derivatives, is unknown. dntb.gov.uanih.gov

Undefined Mechanism of Action: Without biological activity data, the mechanism by which this compound might exert a pharmacological effect is entirely speculative. Key information regarding its interaction with enzymes, receptors, or cellular pathways is missing.

No Structure-Activity Relationship (SAR) Studies: The core structure, featuring a phenyl group at position 2, a methyl group at position 4, and a methanol (B129727) group at position 5, offers multiple points for chemical modification. nih.gov However, no SAR studies have been published to guide the rational design of more potent or selective derivatives.

Unknown Pharmacokinetic Profile: Critical data on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are absent, which is a fundamental barrier to any further development.

Emerging Research Avenues and Untapped Potential of Pyrimidinylmethanol Derivatives

The pyrimidine ring is a versatile scaffold that can be readily modified at several positions to generate structural diversity. nih.gov This inherent flexibility suggests significant untapped potential for this compound and its derivatives. The presence of the methanol group at the 5-position is a key feature, providing a reactive handle for further chemical elaboration.

Emerging research avenues could include:

Anticancer Drug Discovery: Many pyrimidine-based compounds are potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govnih.govrsc.org Derivatives of this compound could be synthesized and screened against a panel of cancer-relevant kinases. For instance, modifications on the phenyl ring or esterification of the methanol group could modulate binding affinity and selectivity.

Antifungal Agents: Phenylpyrimidine derivatives have been investigated as inhibitors of fungal cytochrome P450 51 (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov The core structure of this compound provides a starting point for developing novel antifungal candidates.

Anti-inflammatory Applications: Phosphodiesterase 4 (PDE4) is a validated target for inflammatory diseases. Researchers have identified 5-carbamoyl-2-phenylpyrimidine derivatives as potent PDE4 inhibitors. nih.gov The methanol group of the title compound could be converted to a carbamoyl (B1232498) moiety to explore this therapeutic area.

| Derivative Class | Potential Biological Target | Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 rsc.org | Anticancer | The pyrimidine core is central to kinase inhibition; exploring fused ring systems could enhance potency. |

| 2-Phenylpyrimidine (B3000279) | Fungal CYP51 nih.gov | Antifungal | The 2-phenylpyrimidine scaffold has demonstrated activity against key fungal enzymes. |

| 5-Carbamoyl-2-phenylpyrimidine | PDE4B nih.gov | Anti-inflammatory (e.g., COPD) | Modification of the 5-position substituent from methanol to carbamoyl could confer potent PDE4 inhibitory activity. |

| Aminopyrimidine | Various (e.g., Glioblastoma, Breast Cancer) nih.govuniroma1.it | Anticancer | Represents a class of pyrimidines with broad anti-proliferative effects against diverse cancer cell lines. |

Development of Novel Chemical Tools and Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. mskcc.orgnih.gov this compound is a prime candidate for development into a chemical probe due to its modifiable structure. The hydroxyl group is particularly advantageous, allowing for straightforward chemical linkage to reporter molecules.

Strategies for developing probes from this scaffold include:

Fluorescent Probes: The hydroxyl group can be conjugated to a fluorophore (e.g., FITC). Such a probe could be used in fluorescence microscopy or flow cytometry to visualize the cellular uptake and subcellular localization of the pyrimidine scaffold. mskcc.org

Biotinylated Probes: Attaching a biotin (B1667282) tag via the hydroxyl group would create a probe suitable for affinity purification-mass spectrometry. mskcc.org This technique can be used to pull down the protein targets that the compound binds to within a cell lysate, thus helping to elucidate its mechanism of action.

Photoaffinity Probes: Incorporation of a photoreactive group would allow for covalent cross-linking of the probe to its biological target upon UV irradiation, enabling more robust target identification.

The development of a "chemical toolbox" containing the parent compound, an inactive analog, and tagged probes would be a powerful asset for dissecting the biological function of this class of molecules. mskcc.org

Strategies for Bridging Preclinical Findings to Potential Clinical Translation

The path from a promising preclinical compound to a clinical candidate is complex and requires a strategic, multi-faceted approach. For a novel scaffold like this compound, this journey would begin with foundational preclinical studies.

A potential translational strategy would involve:

Hit-to-Lead Optimization: Assuming initial screening identifies a "hit" (a derivative with promising activity), the next step is medicinal chemistry optimization. This involves synthesizing and testing a library of related compounds to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). nih.govnih.gov

In-depth In Vitro Characterization: The lead compound would undergo extensive testing in various cell-based models to confirm its mechanism of action and efficacy across different cell lines, such as various tumor types. nih.govuniroma1.it

Preclinical In Vivo Models: Promising candidates are then evaluated in animal models of disease, such as mouse xenograft models for cancer. nih.gov These studies provide initial data on efficacy and help to establish a potential therapeutic window.

Regulatory Toxicology Studies: Before a compound can be tested in humans, it must undergo rigorous safety and toxicology testing according to regulatory guidelines.

Moving from preclinical to clinical development is a significant hurdle, where many compounds fail. pharmaceutical-technology.com A carefully planned, milestone-driven approach is essential to de-risk the process and attract the necessary investment for clinical trials.

Interdisciplinary Collaborations and Open Science Initiatives in Medicinal Chemistry Research

The development of new medicines is increasingly seen as a collaborative endeavor that benefits from diverse expertise and open data sharing. nih.govopensource.com For a compound like this compound, where foundational knowledge is sparse, collaborative and open models could significantly accelerate its research trajectory.

Interdisciplinary Collaboration: A successful research program would require a team of medicinal chemists (for synthesis and optimization), biologists (for screening and mechanism of action studies), pharmacologists (for in vivo studies), and computational chemists (for modeling and virtual screening). This interdisciplinary approach ensures that all critical aspects of drug discovery are addressed concurrently.

Open Science Models: Open science, which involves the public sharing of research data and methodologies, can prevent the duplication of effort and foster innovation. nih.govtheconduit.com Platforms like public-private partnerships and crowdsourcing initiatives have proven effective in advancing early-stage drug discovery, particularly for neglected diseases or novel chemical matter. pharmaceutical-technology.comnih.govconscience.ca Sharing initial screening results or synthetic protocols for this compound derivatives in an open forum could attract collaborators and generate new hypotheses, ultimately speeding up the research cycle. Pharmaceutical companies are increasingly participating in such initiatives, recognizing the value of pre-competitive data sharing to build better predictive models and accelerate the entire field. theconduit.com

By embracing these collaborative and open principles, the scientific community can more efficiently unlock the potential of under-researched chemical scaffolds and translate fundamental discoveries into the medicines of the future.

Q & A

Q. What are the established synthetic routes for (4-Methyl-2-phenylpyrimidin-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with substituted pyrimidine precursors. A nucleophilic substitution reaction introduces the hydroxymethyl group at the 5-position using formaldehyde under basic conditions (e.g., NaOH). Purification via recrystallization or column chromatography ensures high purity . Table 1: Comparative Synthesis Methods

| Starting Material | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 2-phenyl-4-methylpyrimidine | Formaldehyde, NaOH, 60°C | 75-85 | Recrystallization (Ethanol) |

| Halogenated analogs | Formaldehyde, K₂CO₃, DMF | 60-70 | Column Chromatography (SiO₂) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2-8.1 ppm, hydroxymethyl at δ 4.5-5.0 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215.1) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement .

Advanced Research Questions

Q. How can computational modeling predict regioselective reactivity in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites. For example:

- The 2-phenyl group directs electrophilic substitution to the 4-methyl position.

- Frontier Molecular Orbital (FMO) analysis explains nucleophilic attack preferences .

Table 2: Reactivity Trends

| Derivative Substituent | Predicted Reactivity Site | Experimental Validation (Y/N) |

|---|---|---|

| 4-Fluoro | C-5 hydroxymethyl | Y |

| 2-Methylthio | C-4 methyl | Y |

Q. What experimental strategies address contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer studies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values).

- Structural Analog Comparison : Test derivatives (e.g., 4-chloro or 2-methylthio variants) to isolate functional group effects .

- Longitudinal Studies : Track time-dependent effects to distinguish acute vs. chronic toxicity .

Q. How do crystallization conditions impact the structural resolution of this compound?

- Methodological Answer : Optimal conditions involve slow evaporation from polar solvents (e.g., methanol/water). SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy. Twinning or disordered solvent molecules require iterative refinement cycles .

Data Contradiction Analysis

Q. Why do oxidation studies of the hydroxymethyl group report varying product distributions?

- Methodological Answer : Competing pathways (e.g., over-oxidation to carboxylic acids vs. stabilization of aldehydes) depend on:

- Oxidizing Agent : KMnO₄ (strong) vs. TEMPO (mild) .

- Solvent Polarity : Polar aprotic solvents favor carboxylate formation.

Table 3: Oxidation Outcomes

| Oxidizing Agent | Solvent | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | Carboxylic Acid | 90 |

| CrO₃ | Acetone | Aldehyde | 65 |

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.